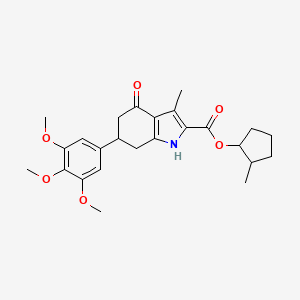

![molecular formula C26H24N4O2 B4580505 [2,4-bis(1-methyl-1H-pyrazol-5-yl)-1,3-cyclobutanediyl]bis(phenylmethanone)](/img/structure/B4580505.png)

[2,4-bis(1-methyl-1H-pyrazol-5-yl)-1,3-cyclobutanediyl]bis(phenylmethanone)

Overview

Description

Synthesis Analysis

The synthesis of bis-pyrazole derivatives, including "[2,4-bis(1-methyl-1H-pyrazol-5-yl)-1,3-cyclobutanediyl]bis(phenylmethanone)", often involves "one-pot" ultrasound irradiation promoted synthesis. This method is characterized by its efficiency and the ability to yield a variety of novel derivatives characterized by methods such as melting point determination, elemental analysis, MS, FT-IR, and NMR spectroscopies (Kanagarajan et al., 2011).

Molecular Structure Analysis

The molecular structure of bis-pyrazole derivatives is typically confirmed through X-ray diffraction studies, which reveal the precise arrangement of atoms within the crystal lattice. Such analysis provides insight into the compound's molecular geometry, bond lengths, and angles, crucial for understanding its reactivity and interactions (Cao et al., 2010).

Chemical Reactions and Properties

Bis-pyrazole derivatives engage in a variety of chemical reactions, reflecting their rich chemical properties. These reactions are pivotal for further modifications and applications of these compounds. The synthesis routes often involve condensation reactions, with solid acid catalysts like xanthan sulfuric acid being used to promote the synthesis of bis(pyrazol-5-ols), highlighting their versatile reactivity (Kuarm & Rajitha, 2012).

Scientific Research Applications

Synthesis and Chemical Applications

Practical Synthesis of Related Compounds : For instance, the work by Gu et al. (2009) on the practical synthesis of 5,5′-Methylene-bis(benzotriazole) showcases the development of efficient, environmentally benign methods for preparing complex molecules that serve as intermediates in metal passivators and light-sensitive materials production. This highlights the ongoing efforts to refine synthetic pathways for advanced materials and chemicals (Gu, Yu, Zhang, & Xu, 2009).

Environmental Impact and Health Concerns

Environmental Pollutants and Health Effects : Studies on bisphenol A and its analogs, such as those conducted by Lagos-Cabré and Moreno (2012), and Ribeiro et al. (2017), provide insight into the environmental persistence and potential health impacts of synthetic chemicals. These works underscore the necessity of assessing chemical safety and environmental behavior, potentially applicable to assessing related compounds like the one (Lagos-Cabré & Moreno, 2012; Ribeiro, Ladeira, & Viegas, 2017).

Advanced Material Development

Role in Macrocyclic Natural Product Synthesis : The role of specialized reagents in the synthesis of macrocyclic natural products, as reviewed by Larik et al. (2017), demonstrates the critical importance of chemical intermediates in producing complex organic molecules with potential pharmaceutical applications. This area of research could be relevant to understanding the utility of complex cyclobutanediyl derivatives in synthetic chemistry (Larik, Saeed, Muqadar, El‐Seedi, Faisal, Channar, & Mehfooz, 2017).

properties

IUPAC Name |

[3-benzoyl-2,4-bis(2-methylpyrazol-3-yl)cyclobutyl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2/c1-29-19(13-15-27-29)21-23(25(31)17-9-5-3-6-10-17)22(20-14-16-28-30(20)2)24(21)26(32)18-11-7-4-8-12-18/h3-16,21-24H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXPTNJCUGCBLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2C(C(C2C(=O)C3=CC=CC=C3)C4=CC=NN4C)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,4-bis(1-methyl-1H-pyrazol-5-yl)cyclobutane-1,3-diyl]bis(phenylmethanone) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(3-hydroxyphenyl)ethylidene]-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4580422.png)

![N-[4-(benzyloxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4580427.png)

![2-({[(1Z)-1-(3,4-dichlorophenyl)ethylidene]amino}oxy)ethyl imidothiocarbamate hydrochloride](/img/structure/B4580428.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4580441.png)

![N-({[3-(dimethylamino)propyl]amino}carbonothioyl)benzamide](/img/structure/B4580444.png)

![5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4580453.png)

![2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4580479.png)

![3-methyl-4-(4-morpholinylcarbonyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine](/img/structure/B4580491.png)

![N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B4580501.png)

![N-benzyl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B4580503.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)-3-piperidinecarboxamide](/img/structure/B4580515.png)

![2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4580522.png)